molecular formula C8H13N3O2 B13624891 Methyl 2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate

Methyl 2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate

Cat. No.: B13624891
M. Wt: 183.21 g/mol
InChI Key: OOZNTPYVAGTFEY-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate is an organic compound that features a pyrazole ring, a methylamino group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate typically involves the reaction of 2-(1H-pyrazol-1-yl)acetic acid with methylamine and methanol in the presence of a dehydrating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to alcohols.

    Substitution: Introduction of various functional groups onto the pyrazole ring.

Scientific Research Applications

Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring and methylamino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    Methyl 2-(1H-pyrazol-1-yl)acetate: Shares the pyrazole ring but lacks the methylamino group.

    Methyl 2-(1H-pyrazol-1-yl)propanoate: Similar structure but without the methylamino group.

    2-(1H-pyrazol-1-yl)acetic acid: Precursor in the synthesis of the target compound.

Uniqueness: Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate is unique due to the presence of both the methylamino group and the ester functional group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 2-(methylamino)-3-pyrazol-1-ylpropanoate

InChI

InChI=1S/C8H13N3O2/c1-9-7(8(12)13-2)6-11-5-3-4-10-11/h3-5,7,9H,6H2,1-2H3

InChI Key

OOZNTPYVAGTFEY-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C=CC=N1)C(=O)OC

Origin of Product

United States

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